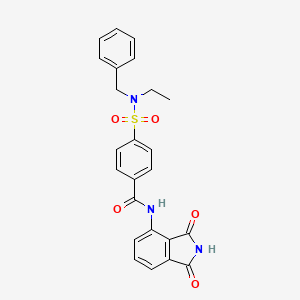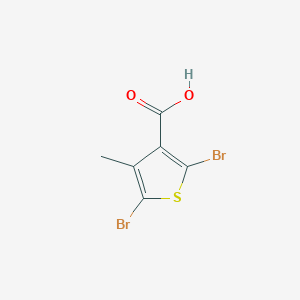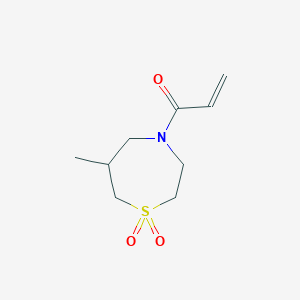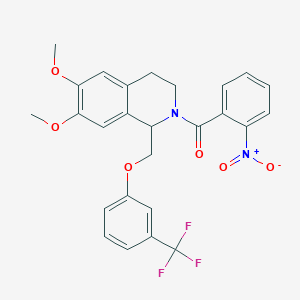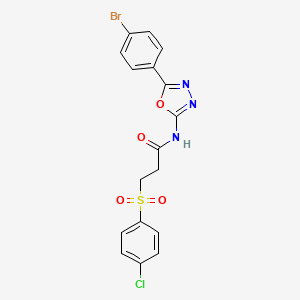
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H13BrClN3O4S and its molecular weight is 470.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment Research
A study synthesized a series of N-substituted derivatives of this compound to evaluate new drug candidates for Alzheimer's disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, which is a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Agent Evaluation
Another study focused on synthesizing and evaluating these derivatives as potential anticancer agents. They found that certain derivatives showed strong anticancer properties, suggesting the potential for further exploration in cancer therapy (Rehman et al., 2018).
Local Anesthetic Activity
Research conducted in 1984 explored some basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, revealing considerable local anesthetic activity. This indicates the compound's potential in the development of new anesthetic agents (Saxena et al., 1984).
Antibacterial Properties
A study synthesized a number of N-substituted derivatives of this compound and screened them against Gram-negative and Gram-positive bacteria. The findings showed moderate to talented antibacterial activity, which could be significant for developing new antibiotics (Khalid et al., 2016).
Enzyme Inhibition for Neurodegenerative Diseases
Compounds synthesized from this chemical were screened for their activity against butyrylcholinesterase (BChE) enzyme. This is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).
Lipoxygenase Inhibitor
Research showed that derivatives of this compound acted as lipoxygenase inhibitors, which are important in the treatment of inflammatory and allergic conditions (Aziz‐ur‐Rehman et al., 2016).
Urease Inhibition
A novel series of bi-heterocyclic propanamides synthesized from this compound showed promising activity against urease, an enzyme that can be targeted for certain medical conditions (Abbasi et al., 2020).
Antibacterial Activity in Acetamide Derivatives
The compound was used to synthesize acetamide derivatives with significant antibacterial potential. This research highlights its role in creating new antibacterial agents (Iqbal et al., 2017).
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound were evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas (Sravya et al., 2019).
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEKKBZMUXXGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
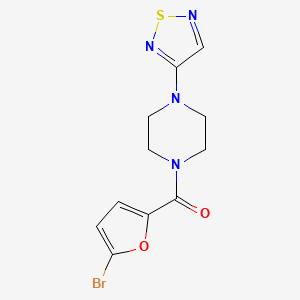
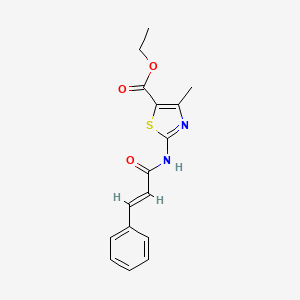
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)


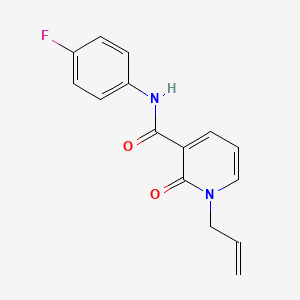
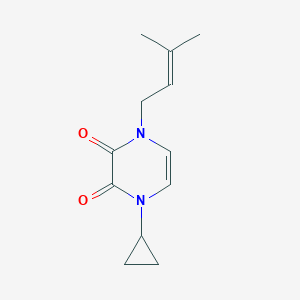
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)
